molecular formula C9H10N4O B2760553 N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide CAS No. 722470-24-8

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide

Cat. No.: B2760553
CAS No.: 722470-24-8
M. Wt: 190.206
InChI Key: BCDGMIKRUDBMCX-UHFFFAOYSA-N
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Description

N,1-Dimethyl-1H-1,2,3-benzotriazole-5-carboxamide (molecular formula: C₈H₈N₄O) is a benzotriazole derivative characterized by a methyl group at the N1 position and a carboxamide substituent at the C5 position of the benzotriazole core. The compound’s structure is defined by the SMILES notation CNC(=O)C1=CC2=NNN=C2C=C1 and InChIKey FQVIETWSZAGFSK-UHFFFAOYSA-N . The benzotriazole scaffold is known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for other heterocycles like indoles or benzimidazoles .

Properties

IUPAC Name

N,1-dimethylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-9(14)6-3-4-8-7(5-6)11-12-13(8)2/h3-5H,1-2H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDGMIKRUDBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)N(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, while substitution reactions can produce a variety of substituted benzotriazoles .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Recent studies have demonstrated the potential of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide as an antiviral agent. It has shown activity against coronaviruses, specifically inhibiting the main protease (Mpro) with an IC50 value of 1.95 μM. This indicates its potential as a broad-spectrum antiviral compound .

Antimicrobial Properties
The compound exhibits significant antimicrobial activity. For instance, derivatives of benzotriazole have been synthesized that display good to moderate antibacterial and antifungal activities. These compounds were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth .

Antiparasitic Activity
In addition to its antibacterial properties, this compound has been evaluated for its antiparasitic effects. Specific derivatives have shown efficacy against protozoan parasites such as Trypanosoma cruzi, with dose-dependent inhibitory effects observed .

Material Science Applications

UV Absorption and Stabilization
Benzotriazole compounds are widely recognized for their effectiveness as UV absorbers and light stabilizers in polymers and coatings. This compound can be utilized to enhance the durability of materials exposed to sunlight by preventing photodegradation .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents to tailor its properties for specific applications. This flexibility in synthesis contributes to its versatility in research and industrial applications.

Application AreaSpecific UseEfficacy/Notes
Medicinal ChemistryAntiviral (SARS-CoV Mpro inhibitor)IC50 = 1.95 μM
AntimicrobialAntibacterial and antifungalEffective against Gram-positive/negative bacteria
AntiparasiticInhibition of Trypanosoma cruziDose-dependent activity observed
Material ScienceUV absorber/light stabilizerEnhances durability of polymers

Case Studies

Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of benzotriazole derivatives, this compound was found to significantly inhibit viral replication in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study 2: Antimicrobial Activity
Research conducted on various benzotriazole derivatives included testing against clinical strains of bacteria such as Staphylococcus aureus. This compound demonstrated effective inhibition comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents, core heterocycles, and functional groups, leading to differences in physicochemical and pharmacokinetic properties. Key comparisons include:

Compound Molecular Formula Key Substituents Key Properties
N,1-Dimethyl-1H-1,2,3-benzotriazole-5-carboxamide C₈H₈N₄O N1-methyl, C5-carboxamide Collision cross-section (CCS) values: 159.8 Ų (M+H⁺), 177.8 Ų (M+Na⁺)
N-(4-Fluorophenyl)-1-isopropyl-1H-benzotriazole-5-carboxamide C₁₆H₁₅FN₄O C1-isopropyl, C5-carboxamide, N4-fluorophenyl Higher lipophilicity (logP ~3.2*), potential antitumor screening candidate
6-Methoxy-N-{[1-(allyl)pyrrolidin-2-yl]methyl}-1H-benzotriazole-5-carboxamide C₁₉H₂₄N₆O₂ C6-methoxy, pyrrolidinyl-allyl side chain Enhanced solubility due to polar side chain; used in metal-catalyzed C–H activation
5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC) C₆H₁₀N₆O Imidazole core, dimethyltriazeno group Antitumor agent; undergoes hepatic N-demethylation (t₁/₂ ~35 min in humans)
Benzimidazole-5-carboxamide derivatives Varies Benzimidazole core, variable carboxamide substituents IDO1 enzyme inhibitors; carboxamide critical for binding affinity

Notes:

  • *Predicted logP for N-(4-fluorophenyl)-1-isopropyl analog based on structural analogs .
  • DIC’s imidazole-triazeno core contrasts with benzotriazole but shares carboxamide functionality .

Pharmacokinetic and Metabolic Profiles

  • N,1-Dimethyl-1H-benzotriazole-5-carboxamide: No metabolic data available, but collision cross-section values () suggest moderate plasma protein binding.
  • DIC : Rapid N-demethylation in humans (21.4% excreted as CO₂ in 6 hrs) mediated by hepatic enzymes .
  • Fluorophenyl Analog : Higher molecular weight (C₁₆H₁₅FN₄O) may reduce blood-brain barrier permeability compared to the smaller dimethyl analog .

Biological Activity

N,1-Dimethyl-1H-1,2,3-benzotriazole-5-carboxamide is a compound belonging to the benzotriazole family, known for its diverse biological activities. The benzotriazole scaffold has been extensively studied for its potential in various therapeutic applications, including antiviral, antibacterial, and antiparasitic activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and structure-activity relationships (SAR).

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzotriazole derivatives. In particular, N-substituted benzotriazoles have shown significant activity against various viruses. For instance, derivatives similar to this compound were evaluated for their efficacy against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family. The effective concentration (EC50) values for these compounds ranged between 6 and 18.5 µM .

The mechanism of action for these compounds primarily involves interference with viral attachment and entry into host cells. For example, a related compound demonstrated protective effects on Vero cells infected with CVB5 by significantly reducing apoptosis rates in treated cells compared to untreated controls . This suggests that this compound may exert its antiviral effects by modulating early stages of viral infection.

Table 1: Antiviral Efficacy of Benzotriazole Derivatives

CompoundVirusEC50 (µM)Mechanism of Action
Compound 18eCVB512.4Inhibition of viral attachment
Compound 43aCVB59Inhibition of viral attachment
N,N-Dimethyl-BTRSV20Interference with viral replication

Antibacterial Activity

Benzotriazoles have also been explored for their antibacterial properties. Compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often attributed to the presence of hydrophobic groups that enhance membrane permeability and disrupt bacterial cell integrity .

Case Study: Antibacterial Efficacy

In a study evaluating various benzotriazole derivatives against Staphylococcus aureus strains (including MRSA), several compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like nitrofurantoin .

Table 2: Antibacterial Efficacy of Selected Benzotriazoles

CompoundBacteriaMIC (µg/mL)Activity Type
Compound AMRSA12.5Bactericidal
Compound BMSSA25Bacteriostatic
N,N-Dimethyl-BTE. coli15Bactericidal

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives have also been documented. For instance, N-benzenesulfonylbenzotriazoles demonstrated significant inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that these compounds could reduce parasite viability by over 50% at specific concentrations .

Table 3: Antiparasitic Efficacy

CompoundParasiteConcentration (µg/mL)Effectiveness (%)
N-benzenesulfonyl-BTT. cruzi (epimastigote)2550
N-benzenesulfonyl-BTT. cruzi (trypomastigote)5095

Structure-Activity Relationships (SAR)

The biological activity of benzotriazole derivatives is significantly influenced by their structural features. Modifications in substituents on the benzotriazole ring can enhance or diminish biological efficacy. For instance:

  • Substituents : The presence of halogen atoms or bulky hydrophobic groups often correlates with increased potency against pathogens.
  • Linker Variations : Alterations in the linker between the benzotriazole core and functional groups can affect solubility and bioavailability .

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